

Application Notes and Protocols: Combination Therapy with Telaglenastat Hydrochloride

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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

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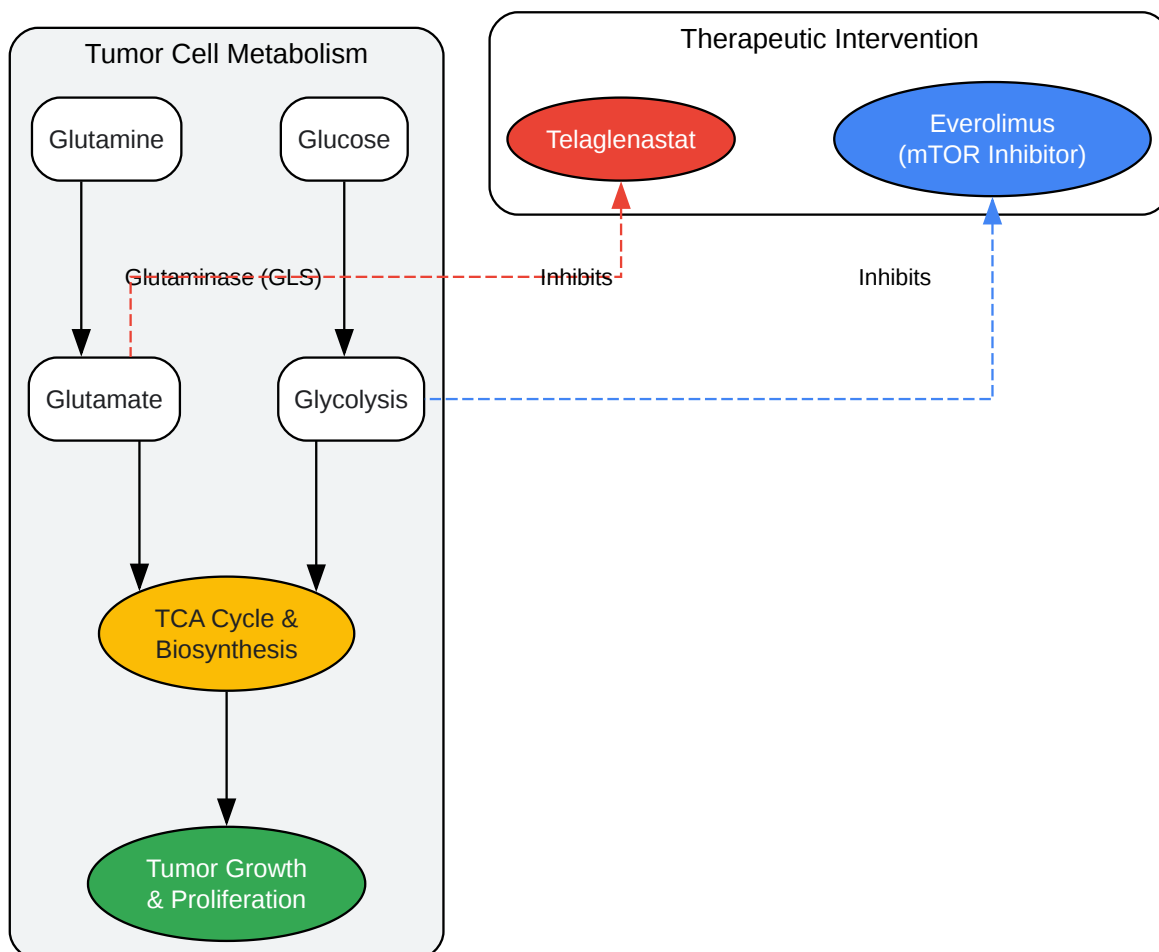
Introduction

Telaglenastat (CB-839) is an investigational, first-in-class, potent, and selective oral inhibitor of glutaminase (GLS).[1] Many cancer cells exhibit altered metabolism characterized by an increased dependence on both glucose and glutamine.[2][3] Telaglenastat targets this "glutamine addiction" by blocking the conversion of glutamine to glutamate, a key step for entry into the tricarboxylic acid (TCA) cycle, which is crucial for energy production and biosynthesis in cancer cells.[4] This metabolic vulnerability provides a strong rationale for combining Telaglenastat with other anticancer agents that target complementary pathways, such as glucose metabolism, signal transduction, or immune response.[3][5] These application notes provide an overview of key combination therapy protocols, including clinical trial designs and preclinical experimental methodologies.

Combination with mTOR Inhibitors (Everolimus) in Renal Cell Carcinoma (RCC)

Rationale: The combination of Telaglenastat with an mTOR inhibitor like everolimus represents a dual-targeted metabolic strategy.[2] While Telaglenastat inhibits glutamine utilization, mTOR inhibitors can impair glucose utilization and lactate production.[2][6] Preclinical studies have demonstrated that this dual blockade of two primary metabolic pathways leads to synergistic anticancer effects in RCC models.[2][3] This approach aims to starve the tumor of the key nutrients required for its growth and proliferation.[4]

Signaling Pathway



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Caption: Dual metabolic blockade by Telaglenastat and Everolimus.

Quantitative Data: Phase II ENTRATA Trial

The ENTRATA trial was a randomized, double-blind, placebo-controlled Phase II study evaluating Telaglenastat in combination with everolimus in heavily pretreated patients with metastatic RCC.[2][7]

Parameter	Telaglenastat + Everolimus (n=46)	Placebo + Everolimus (n=23)	Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS)	3.8 months[4][8]	1.9 months[4][8]	0.64 (0.34-1.20); p=0.079[8]
Objective Response Rate (ORR)	2.2% (1 Partial Response)[8]	0%	-
Disease Control Rate (DCR)	58.7% (27 Stable Disease)[8]	47.8% (11 Stable Disease)[8]	-
Grade 3/4 Adverse Events	74%[7][8]	61%[7][8]	-

Experimental Protocol: ENTRATA Phase II Clinical Trial (NCT03163667)

Objective: To evaluate the efficacy and safety of Telaglenastat plus everolimus versus placebo plus everolimus in patients with advanced/metastatic RCC who had progressed after prior therapies.[2]

Study Design:

- Phase: II, Randomized, Double-Blind, Placebo-Controlled.[2]
- Patient Population: Patients with advanced or metastatic clear cell RCC who had received at least two prior lines of systemic therapy.[2][7]
- Randomization: Patients were randomized in a 2:1 ratio.[2]
- Stratification Factors: Number of prior tyrosine kinase inhibitors (TKIs) (1 vs >1) and Memorial Sloan Kettering Cancer Center (MSKCC) prognostic risk category.[2]

Treatment Arms:

- Experimental Arm: Telaglenastat (800 mg, orally, twice daily) + Everolimus (10 mg, orally, once daily).[2]

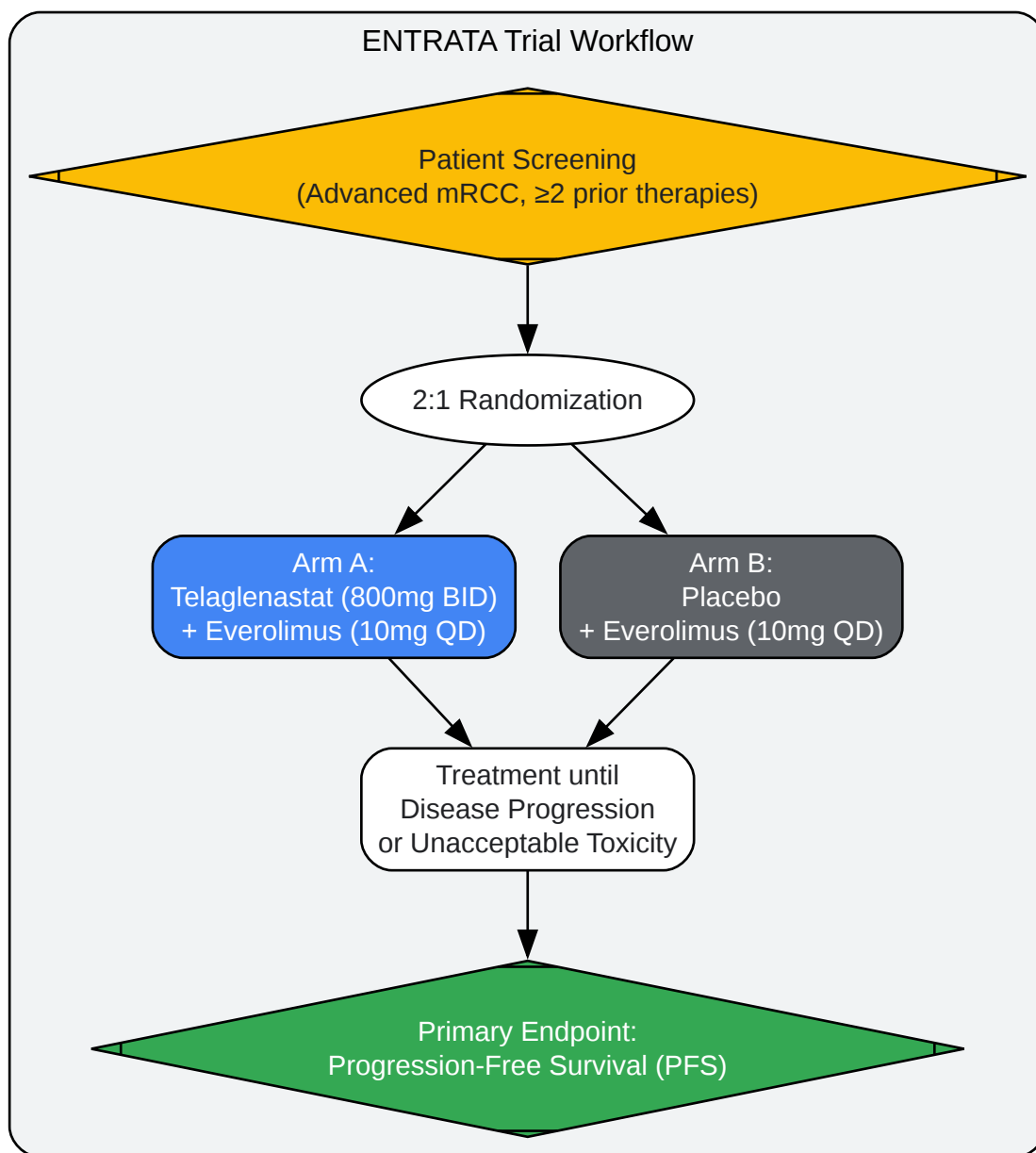
- Control Arm: Placebo (orally, twice daily) + Everolimus (10 mg, orally, once daily).[2]

Endpoints:

- Primary Endpoint: Progression-Free Survival (PFS) as assessed by investigators.[9]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[9]

Assessments:

- Tumor assessments were performed at baseline and every 8 weeks thereafter.
- Safety was monitored throughout the study, with adverse events graded according to NCI CTCAE v4.03.



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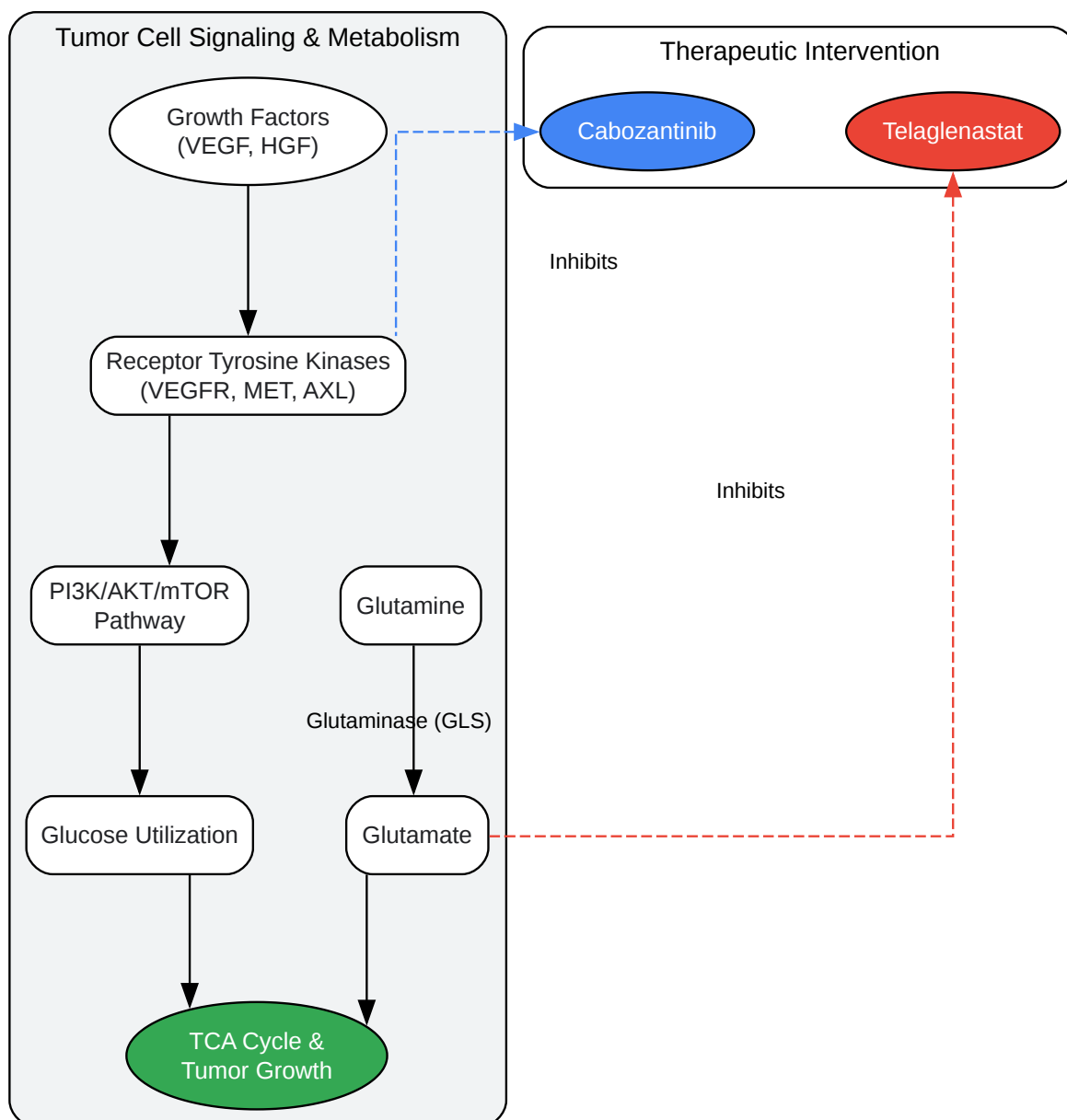
Caption: Workflow for the Phase II ENTRATA clinical trial.

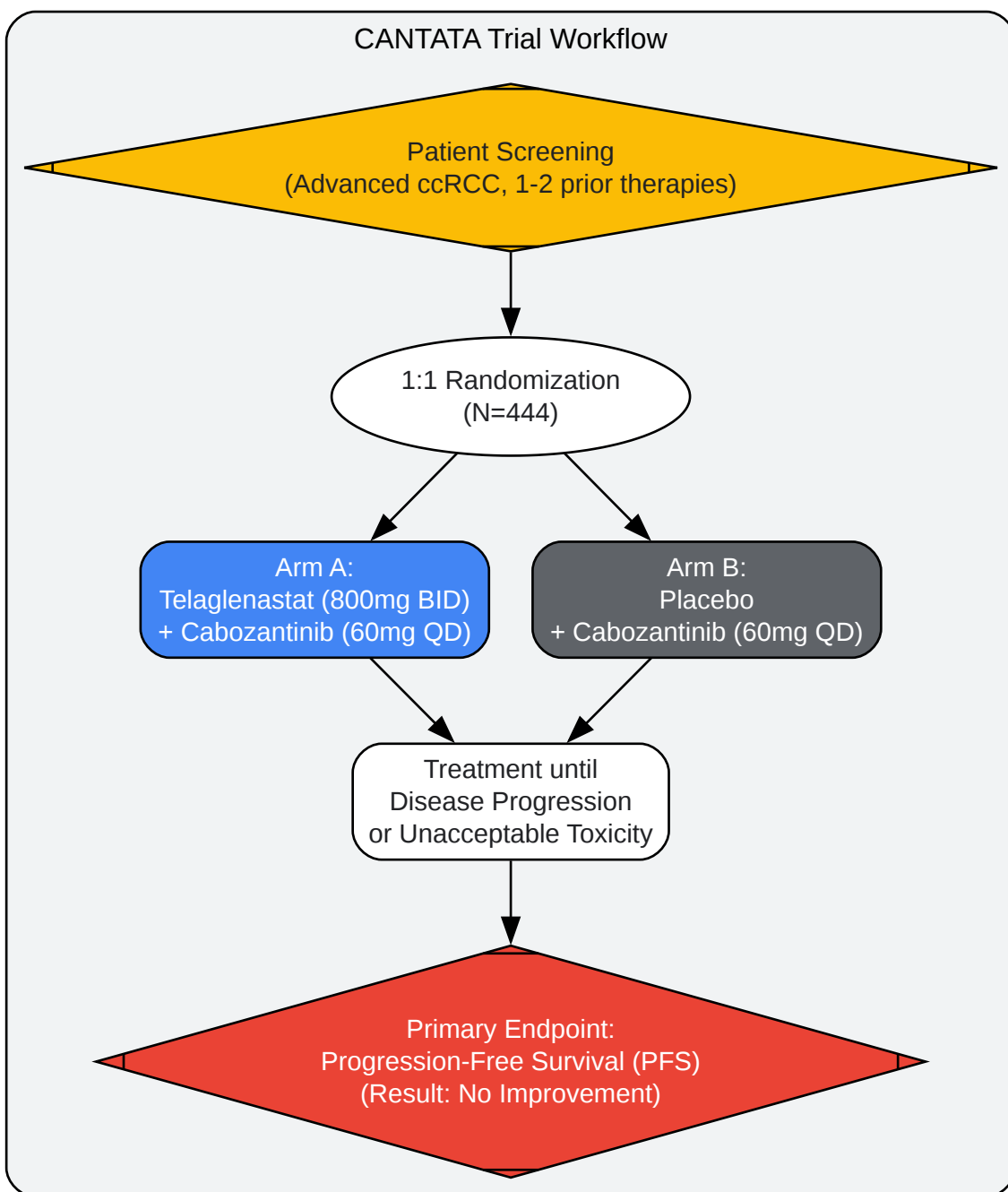
Combination with Tyrosine Kinase Inhibitors (Cabozantinib) in RCC

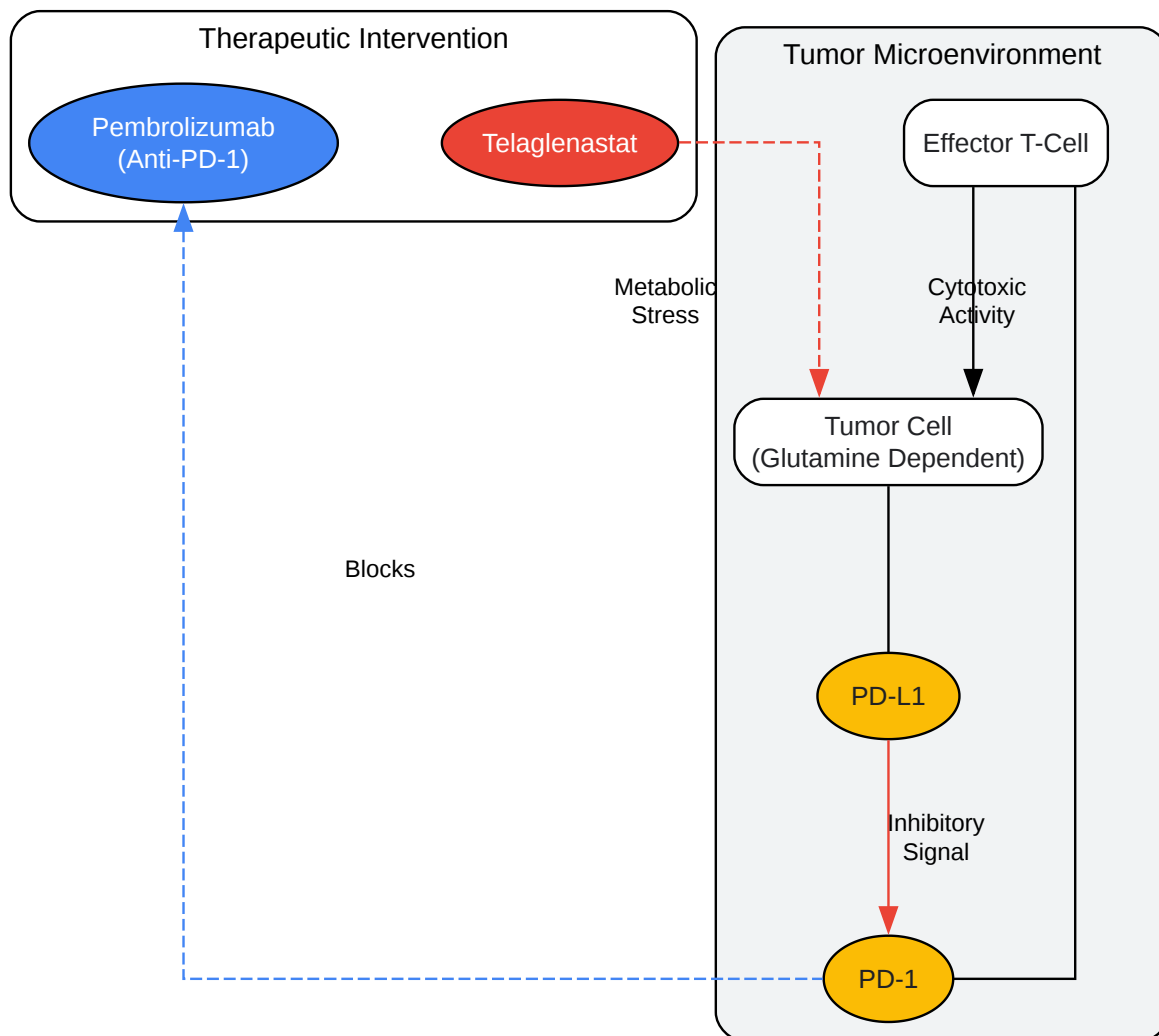
Rationale: Cabozantinib is a TKI that targets VEGFR, MET, and AXL.[10] Inhibition of these pathways can lead to downstream effects on glucose metabolism.[6] Preclinical studies in RCC

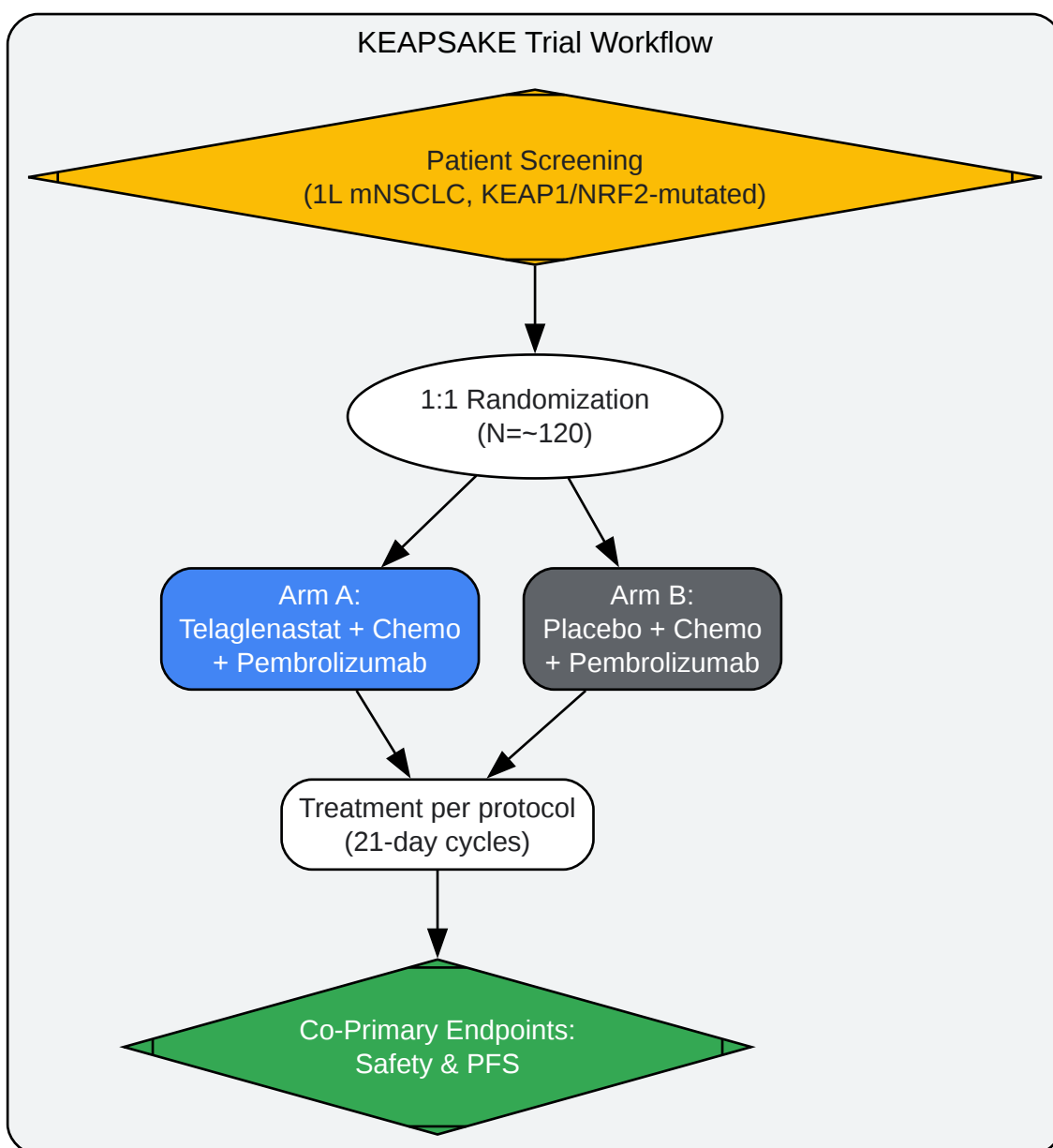
models showed that combining Telaglenastat with cabozantinib resulted in synergistic anti-proliferative effects and enhanced anti-tumor activity, attributed to the dual inhibition of glutamine and glucose consumption.[3]

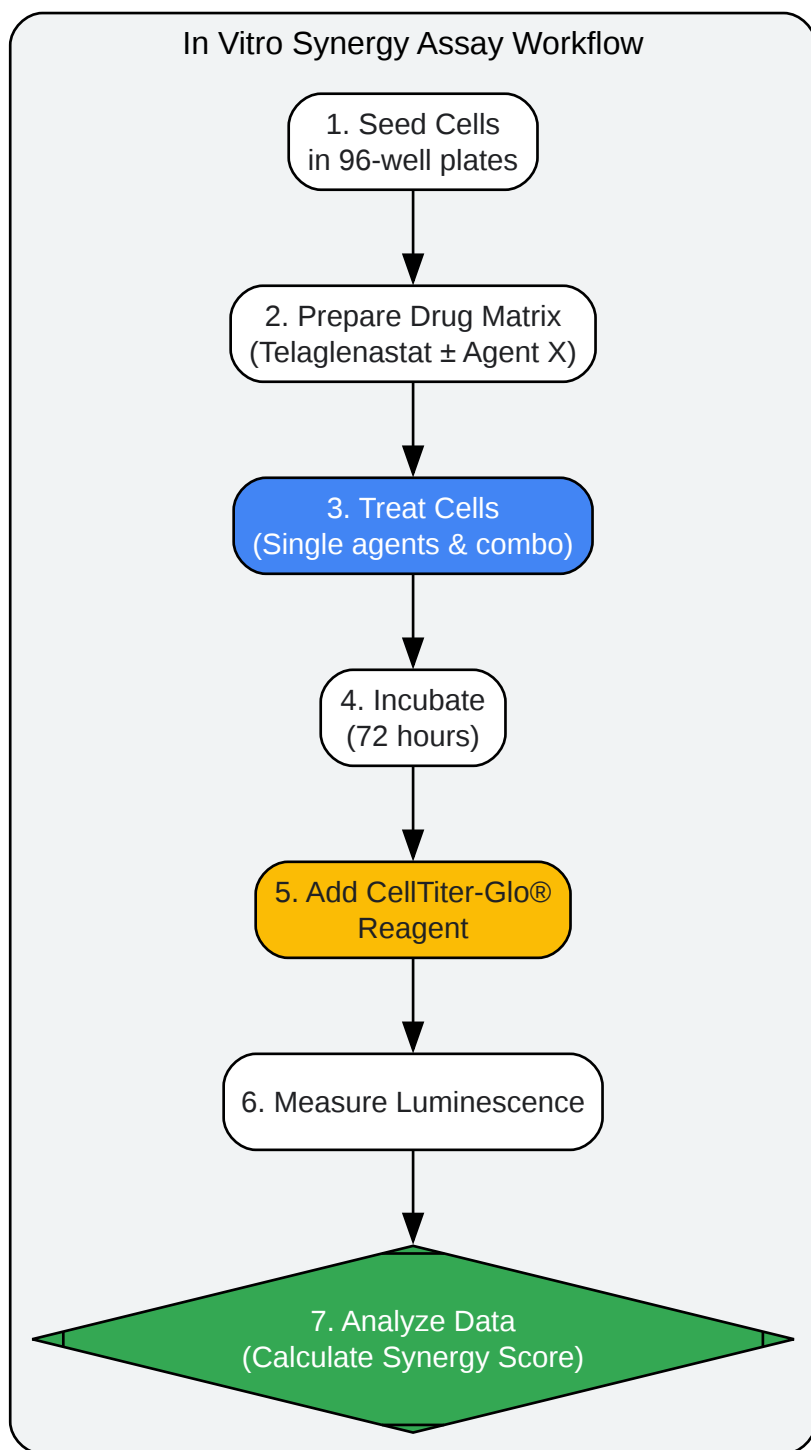
Signaling Pathway

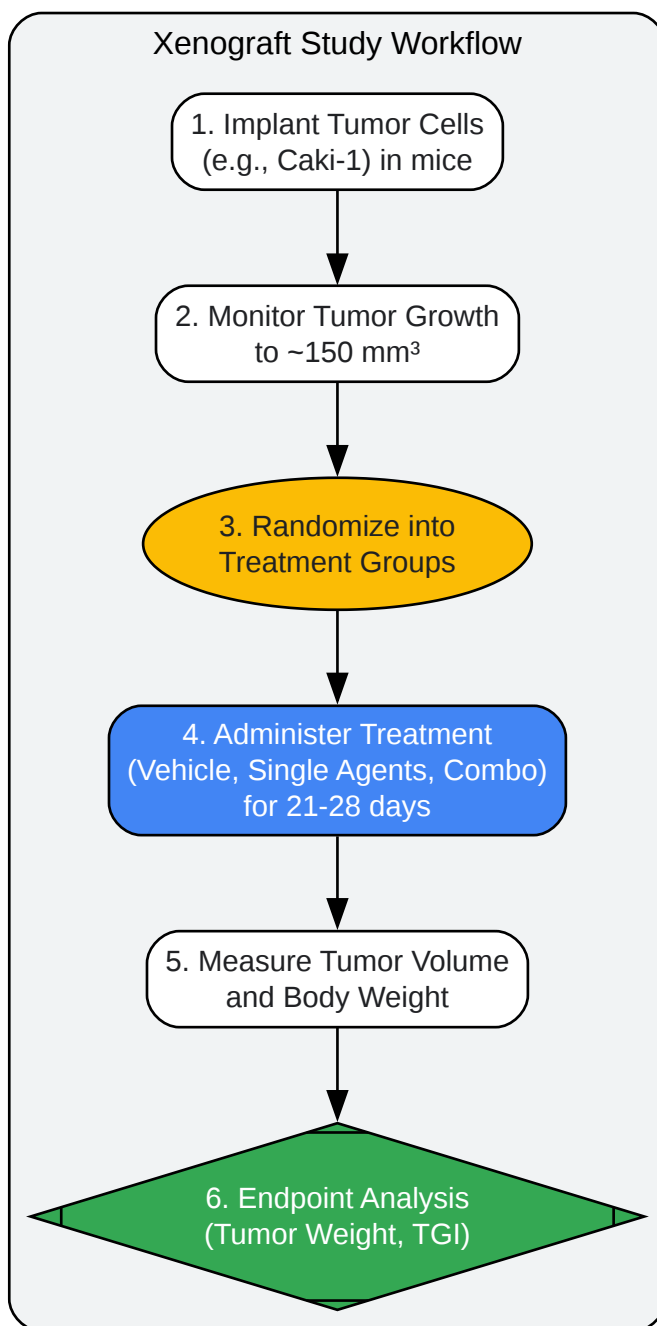












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